4-(4-Acetyl-1,4-diazepan-1-yl)aniline
Description
4-(4-Acetyl-1,4-diazepan-1-yl)aniline is a heterocyclic compound featuring a 1,4-diazepane ring substituted with an acetyl group at the 4-position and linked to an aniline moiety. The acetyl group on the diazepane ring likely enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Properties
IUPAC Name |
1-[4-(4-aminophenyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)15-7-2-8-16(10-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGIUNDJXZEGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline typically involves the reaction of 4-aminophenyl with 1,4-diazepane under specific conditions. The acetylation of the diazepane ring is a crucial step in the synthesis process. Common reagents used in this synthesis include acetic anhydride and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-1,4-diazepan-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or carboxylic acids |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Nitric acid + Sulfuric acid | Nitro or halogenated derivatives |
Biology
In biological research, 4-(4-Acetyl-1,4-diazepan-1-yl)aniline is studied for its potential biological activity . It interacts with biomolecules and may exhibit pharmacological properties that could lead to therapeutic applications.
Case Study:
A study investigated the compound's interaction with specific receptors in the central nervous system, suggesting potential uses in treating neurological disorders.
Medicine
The compound is being explored for its therapeutic effects , particularly as a precursor in drug development. Its unique structure allows for modifications that can enhance bioactivity and target specificity.
Case Study:
Research has shown that derivatives of this compound exhibit anti-inflammatory properties, indicating potential applications in developing new anti-inflammatory drugs.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties make it valuable in formulating products with specific performance characteristics.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors or enzymes, modulating their activity. The aniline group may also play a role in binding to specific sites, influencing the compound’s overall effect.
Comparison with Similar Compounds
Key Observations:
Sulfonyl and benzodioxin groups (e.g., in ) introduce steric bulk and electron-withdrawing effects, which may enhance binding to biological targets like enzymes or receptors.
Structural Modifications and Applications: 2-Methoxy substitution () adds an electron-donating group, which could alter electronic properties and reactivity in coupling reactions.
Synthetic Utility :
- The propylamine derivative () demonstrates the versatility of the diazepane scaffold in generating diverse intermediates, though its hazard class indicates handling precautions.
Research Findings and Industrial Relevance
- 4-(4-Methyl-1,4-diazepan-1-yl)aniline is commercially available (CAS 219132-82-8) and widely used as a biochemical reagent, with suppliers like Shanghai Yuanye Bio-Technology .
- Stability and Storage : Most analogues (e.g., ) are stable at room temperature, facilitating their use in laboratory synthesis.
Biological Activity
4-(4-Acetyl-1,4-diazepan-1-yl)aniline is a compound featuring a diazepane ring linked to an aniline moiety. This unique structure has prompted research into its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
The compound consists of a diazepane ring that enhances its binding affinity to various biological targets due to its structural flexibility and the presence of an acetyl group that may influence its reactivity and interaction with biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The diazepane ring can modulate the activity of neurotransmitter receptors, while the aniline group may facilitate binding to various molecular targets. This dual functionality allows the compound to exhibit diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
Biological Activity and Therapeutic Potential
Research indicates that this compound may possess significant therapeutic properties:
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Due to its ability to modulate neurotransmitter systems, it has been investigated for potential neuroprotective properties against neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies :
- Mechanistic Insights :
- Comparative Analysis :
Data Tables
| Biological Activity | IC50 Value (μM) | Cell Line Tested |
|---|---|---|
| Antiproliferative | 0.03 - 0.93 | Various cancer cell lines |
| CDK9 Inhibition | >100-fold selectivity | CDK9 vs. CDK2 |
Q & A
Q. What are best practices for reconciling discrepancies in thermal stability data?
- Methodology : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N). Compare decomposition onset temperatures across labs, controlling for heating rates (e.g., 10°C/min). Purity ≥98% minimizes side reactions .
Experimental Design
Q. How to design a multi-step synthesis protocol with minimal byproducts?
- Methodology : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted coupling. Monitor intermediates via LC-MS. Apply green chemistry principles (e.g., microwave-assisted synthesis) to reduce steps. Statistical DoE optimizes each step’s yield .
Q. What methodologies identify unknown degradation products during storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis. Fragment ions and retention times map degradation pathways. Isolate products via preparative HPLC for structural elucidation .
Computational & Theoretical Extensions
Q. Can molecular docking predict the compound’s interaction with biological targets?
- Methodology : Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with experimental IC values from enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
